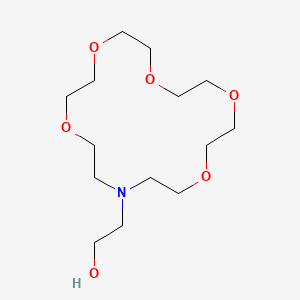
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol is a chemical compound with the molecular formula C16H33NO7 It is known for its unique structure, which includes a macrocyclic ring with multiple ether linkages and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol typically involves the reaction of a suitable precursor with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the precursor molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or chromatography to remove any impurities and obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments and its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)acetamide: Similar structure but with an acetamide group instead of an ethanol group.
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Contains a similar macrocyclic ring but with different functional groups.
Uniqueness
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol is unique due to its specific combination of ether linkages and an ethanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C14H29NO6 |
|---|---|
Peso molecular |
307.38 g/mol |
Nombre IUPAC |
2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethanol |
InChI |
InChI=1S/C14H29NO6/c16-4-1-15-2-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-3-15/h16H,1-14H2 |
Clave InChI |
WQJKJSUEVSEYQI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCOCCN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
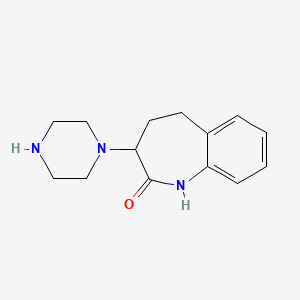

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
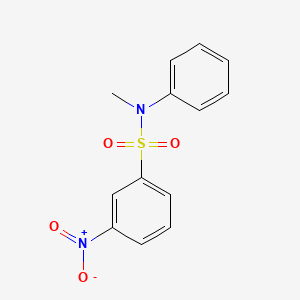
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
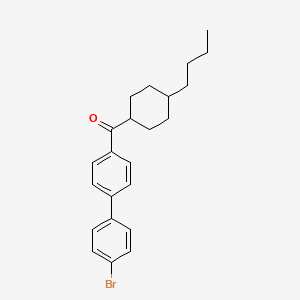
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
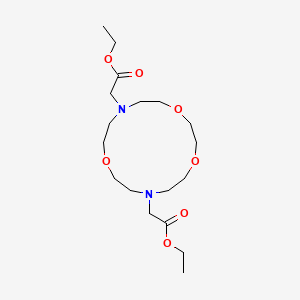
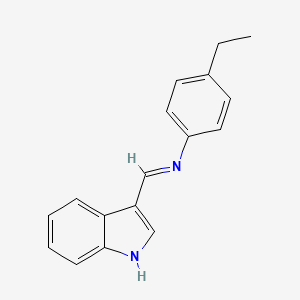
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
